2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide
CAS No.: 1823194-84-8
Cat. No.: VC3030209
Molecular Formula: C8H6ClF3N4O2
Molecular Weight: 282.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823194-84-8 |
|---|---|
| Molecular Formula | C8H6ClF3N4O2 |
| Molecular Weight | 282.61 g/mol |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide |
| Standard InChI | InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-5(4)6(15-17)7(13)16-18/h1-2,17-18H,(H2,13,16) |
| Standard InChI Key | ZATRVVLEIYJFKN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)C(=NO)C(=NO)N)C(F)(F)F |
| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=NO)C(=NO)N)C(F)(F)F |
Introduction
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide is a complex organic compound featuring a pyridine ring with a chloro and trifluoromethyl group, alongside hydroxyimino and amide functionalities. This compound belongs to the category of nitrogen-containing heterocycles, specifically as an imino compound due to the presence of the hydroxyimino group. Its unique structure makes it of interest in medicinal chemistry for potential biological activities.
Synthesis and Preparation
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide typically involves multi-step synthetic pathways. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity. Techniques like chromatography are often employed for purification.
Potential Applications
Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including antimicrobial and anticancer activities. The structural complexity and potential biological activity of this compound make it a valuable candidate for further research in medicinal chemistry and drug development fields.
Related Compounds
Several related compounds have been studied for their chemical and biological properties:
-
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS No.: 157764-10-8) is a compound with a similar pyridine core but lacks the hydroxyimino and hydroxy functionalities .
-
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (CAS No.: 326816-37-9) is another related compound with an amine group instead of the imino functionality .
Data Table: Comparison of Related Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile | 157764-10-8 | C8H4ClF3N2 | 220.58 |
| 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | 326816-37-9 | C8H9Cl2F3N2 | 261.07 |
| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol | Not specified | C7H5ClF3NO | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume